molecular formula C20H17ClFN3O2S2 B2490844 N-(3-chloro-4-fluorophenyl)-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamide CAS No. 618393-14-9

N-(3-chloro-4-fluorophenyl)-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamide

Cat. No. B2490844
M. Wt: 449.94
InChI Key: UBFDEOWCOLYHHP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of acetamide derivatives, including compounds similar in complexity to the target molecule, typically involves multiple steps, including reactions with POCl3 in acetate or condensation processes involving various substrates. These methods have been applied to produce compounds with different substituents, indicating the versatility of synthesis techniques for acetamide derivatives (Ping, 2007).

Molecular Structure Analysis

Crystal structure determination through techniques such as X-ray diffraction analysis is crucial for understanding the molecular structure of acetamide derivatives. Studies have shown that these compounds can exhibit monoclinic space groups with specific geometric parameters, providing insights into their molecular configuration (Subasri et al., 2016).

Chemical Reactions and Properties

The reactivity of acetamide derivatives can be influenced by various functional groups, as seen in the synthesis of novel compounds with anti-inflammatory activity. These reactions often involve the condensation of different substrates to yield compounds with specific biological activities (Sunder & Maleraju, 2013).

Physical Properties Analysis

Vibrational spectroscopy, including Raman and Fourier transform infrared spectroscopy, along with quantum computational approaches, have been employed to characterize the vibrational signatures of acetamide derivatives. These studies provide valuable information on the stereo-electronic interactions and stability of these molecules (Mary et al., 2022).

Chemical Properties Analysis

Quantum chemical insight into the molecular structure and interactions of acetamide derivatives can be gained through density functional theory (DFT) calculations. These analyses help in understanding the intermolecular interactions, drug likeness, and potential biological applications of these compounds (Mary et al., 2020).

Scientific Research Applications

Synthesis and Chemical Structure

A study by Sunder and Maleraju (2013) elaborated on the synthesis of eight derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide. The chemical structures of these compounds were confirmed through various spectroscopic methods, such as 1H NMR, IR, and Mass spectra. This study highlights the chemical versatility and potential for modification of the base compound to enhance its properties for specific applications Sunder & Maleraju, 2013.

Antimicrobial Activity

Research by Baviskar, Khadabadi, and Deore (2013) focused on synthesizing a new series of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl}acetamide derivatives to explore their antimicrobial activity. The synthesized compounds demonstrated significant in vitro antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, and antifungal activity against Aspergillus niger and Candida albicans. This study indicates the potential of these derivatives for therapeutic applications in combating microbial infections Baviskar, Khadabadi, & Deore, 2013.

Potential Antiviral Applications

The compound's structure and potential applications have been further explored in the context of antiviral activity. Mary et al. (2020) synthesized and characterized a novel antiviral active molecule related to the compound . Their study included quantum chemical insight into its molecular structure and docking analysis against SARS-CoV-2 protein, showing promising antiviral potency. This research suggests the compound's potential utility in developing treatments for COVID-19 and other viral infections Mary et al., 2020.

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFN3O2S2/c1-2-8-25-19(27)17-12-4-3-5-15(12)29-18(17)24-20(25)28-10-16(26)23-11-6-7-14(22)13(21)9-11/h2,6-7,9H,1,3-5,8,10H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBFDEOWCOLYHHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC(=C(C=C3)F)Cl)SC4=C2CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-fluorophenyl)-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamide

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